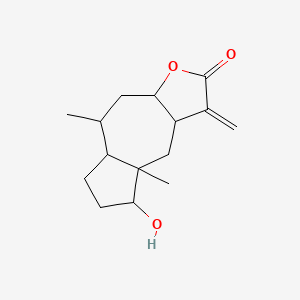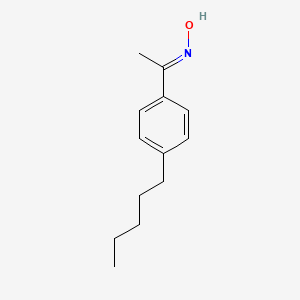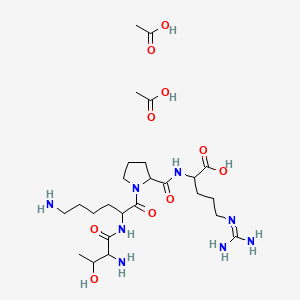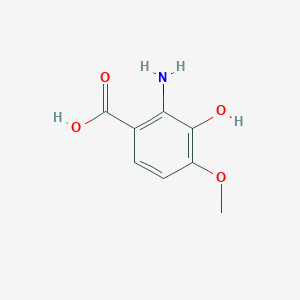![molecular formula C9H10N2O2 B12085815 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085815.png)
1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethyl group at the first position, a hydroxyl group at the sixth position, and a benzimidazole core structure.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with ethyl chloroformate under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
化学反应分析
Types of Reactions: 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides, aryl halides, and organometallic compounds.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various alkyl or aryl-substituted benzimidazole derivatives.
科学研究应用
1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
作用机制
The mechanism of action of 1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1-Ethyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives:
Similar Compounds: 1-Methyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one, 1-Propyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one, and 1-Phenyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one.
属性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
3-ethyl-5-hydroxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-2-11-8-5-6(12)3-4-7(8)10-9(11)13/h3-5,12H,2H2,1H3,(H,10,13) |
InChI 键 |
SFTDWZMICLGGOB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=CC(=C2)O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)









